A,21-Dihydroxy-9
Description
Properties
Molecular Formula |
C22H29FO4 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,18-,19+,20-,21-,22-/m0/s1 |
InChI Key |
VWVSBHGCDBMOOT-RSWUNGFYSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C |
Origin of Product |
United States |
Preparation Methods
Structural and Nomenclature Considerations
Chemical Identity and Stereochemical Features
The target compound, systematically named 21-acetoxy-1,4,9(11),16-pregnatetraene-3,20-dione , belongs to the pregnane steroid family. Its molecular framework includes conjugated double bonds at positions 1,4,9(11), and 16, with critical stereocenters at C9 and C11 (β-configuration). The acetyl group at C21 and diketone moieties at C3 and C20 confer distinct reactivity, necessitating precise synthetic control to avoid epimerization or oxidation side reactions.
Regulatory and Industrial Relevance
As a high-value intermediate in corticosteroid synthesis, this compound’s preparation demands compliance with Good Manufacturing Practices (GMP). The CN108912194A patent emphasizes reduced equipment corrosion and enhanced safety compared to traditional halogenation methods, addressing key industrial challenges.
Synthetic Pathways and Methodological Innovations
Palladium-Catalyzed Cyclization: Core Reaction Framework
The patented method (CN108912194A) involves a two-step sequence:
Step 1: Formation of 18-Acetoxy Intermediate
Under inert nitrogen atmosphere, 17-alkynyl pregn-4,9(11)-diene-3,20-dione-17-yl acetate reacts with catalytic palladium acetate (0.05–0.1 equiv) and 1,4-benzoquinone (1.2 equiv) in tetrahydrofuran (THF) at 50°C. This step achieves 92–95% conversion to the 18-acetoxy-pregna-1,4,9(11),17-tetraene-3,19-dione intermediate via oxidative cyclization.
Reaction Conditions:
- Temperature: 50°C ± 2°C
- Solvent: Anhydrous THF
- Catalyst: Pd(OAc)₂ (0.1 equiv)
- Oxidant: 1,4-Benzoquinone (1.2 equiv)
- Reaction Time: 5–7 hours
Step 2: DBU-Mediated Isomerization
The intermediate undergoes base-induced rearrangement using 1,8-diazabicycloundec-7-ene (DBU, 0.2 equiv) in ethyl acetate at 50°C for 5 hours, followed by acid quenching (acetic acid to pH 6). This step relocates the Δ¹⁶ double bond to Δ¹⁶ via conjugate elimination, yielding the final product with 98.5–99.2% HPLC purity .
Optimization Data:
| Parameter | Range Tested | Optimal Value | Purity Impact |
|---|---|---|---|
| DBU Equivalents | 0.1–0.3 equiv | 0.2 equiv | +2.1% |
| Temperature | 40–60°C | 50°C | +1.8% |
| Reaction Time | 3–8 hours | 5 hours | +0.7% |
Purification and Scalability
Crystallization and Filtration Protocols
Post-reaction workup involves sequential washes with EDTA disodium (5% w/v), sodium bisulfite (5% w/v), and deionized water to remove metal catalysts and oxidative byproducts. Concentrated organic layers are cooled to 0°C, inducing crystallization of the crude product. Recrystallization from ethyl acetate yields 23.2–25.6 g per 100 g starting material (78–86% isolated yield).
Industrial-Scale Adaptations
The patent exemplifies a 300 mL bench-scale process, but thermodynamic modeling confirms scalability to 1,000 L reactors with proportional adjustments:
- Heat Transfer : Jacketed reactors maintain ±1°C uniformity during exothermic DBU addition.
- Solvent Recovery : Vacuum distillation at 45°C (−0.08 MPa) recovers >90% THF for reuse.
Analytical Validation and Quality Control
Chromatographic Profiling
Reverse-phase HPLC (C18 column, 60% acetonitrile/water) resolves critical impurities:
- Δ¹⁷ Isomer : Rt = 12.3 min (specification: <0.5%)
- Over-oxidation Product : Rt = 14.1 min (specification: <0.2%)
Comparative Analysis with Alternative Routes
Historical Context: Epoxidation-Reduction Approaches
Early syntheses employed 9β,11β-epoxidation of prednisone derivatives followed by borohydride reduction, but suffered from:
Advantages of the Pd-Catalyzed Method
- Atom Economy : 82% vs. 68% in epoxidation routes.
- Reduced Halogenation : Eliminates Cl₂/HBr corrosion risks.
- Faster Cycle Times : 12 hours vs. 48 hours for classical methods.
Chemical Reactions Analysis
Types of Reactions
A,21-Dihydroxy-9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce different steroid derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents used to convert ketones and aldehydes to alcohols.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which are valuable intermediates in the synthesis of corticosteroids and other steroid-based drugs .
Scientific Research Applications
It appears that the query is referring to a steroid compound, but "A,21-Dihydroxy-9" is not a precise chemical name. Based on the search results, the query may be referring to compounds related to 9(11)-dehydro steroids or 9β,11β-epoxy steroids. The search results provide information on the preparation, properties, and applications of these types of compounds.
9(11)-Dehydro Steroids
Production: A process exists for producing 9(11)-dehydro steroids of the androstane and pregnane series. The process involves mixing an 11β-hydroxy steroid with anhydrous sulfur dioxide in an organic base under anhydrous conditions. The resulting solution is then mixed with chlorine, bromine, iodine, sulfuryl chloride, sulfuryl bromide, or sulfuryl iodide to yield the corresponding 9(11)-dehydro steroid . For example, 11β-hydroxy-4-androstene-3,17-dione can be used, with bromine as the step two material to produce 4,9(11)-androstadiene-3,17-dione .
Applications: These 9(11)-dehydro steroids exhibit physiological activity, including mineralocorticoid, glucocorticoid, anti-inflammatory, anabolic, androgenic, and estrogenic effects. They are also useful intermediates in preparing other physiologically active steroid compounds . Examples of such compounds include 9(11)-dehydrodesoxycorticosterone acetate, 9(11)-dehydroprogesterone, and 9(11)-dehydrotestosterone acetate . Additionally, the A steroids are useful in the production of 9α-fluoro(and chloro)-11β-hydroxy analogs of adrenal cortical and sex hormones, particularly those possessing the A4-3,20-diketo function .
Example Synthesis: The synthesis of 21-hydroxy-4,9(11,16-pregnatriene-3,20-dione 21-acetate involves preparing a solution of 11β,21-dihydroxy-4,16-pregnadiene-3,20-dione 21-acetate in pyridine, cooling it, and adding a solution of anhydrous sulfur dioxide in pyridine. A solution of bromine in pyridine is then slowly added while maintaining a low temperature. Water is added to decompose excess bromine and precipitate the product, which is then filtered, rinsed, and dried to yield 21-hydroxy-4,9(11),16-pregnatriene-3,20-dione 21-acetate .
9β,11β-Epoxy Steroids
Description: 9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione (Betamethasone EP Impurity E) is a metabolite of Mometasone Furoate, a topical corticosteroid with anti-inflammatory properties .
Preparation: 9β,11β-epoxysteroid compounds can be prepared through 9-position fluorination to obtain dexamethasone. Modifying the 3-bit, 6-bit, 16-bit, and 21-bit positions can yield a series of drugs . The preparation involves adding sodium sulfite and sodium hydroxide to water, followed by methanol and the raw material for hydrolysis. After the reaction, glacial acetic acid is added to adjust the pH. Water is added to induce crystallization, and the final product is obtained after purification .
Phenolic Compounds
Background: Phenolic compounds, derived from food, are recognized for their antioxidant and anti-inflammatory properties and are being studied for diabetes management because of their effects on glucose homeostasis .
Extraction and Purification: Research includes the extraction and purification of phenolic compounds from vegetable sources and agro-industrial by-products, as well as encapsulation techniques to improve their solubility and bioavailability .
Antidiabetic Activity: Preclinical and clinical evidence links phenolic compounds with antidiabetic activity, and research highlights their mechanisms of action in improving the health of patients with diabetes and related conditions .
Mechanism of Action
The mechanism of action of A,21-Dihydroxy-9 involves its interaction with specific enzymes and receptors in the body. It acts as a precursor for corticosteroids, which exert their effects by binding to glucocorticoid receptors and modulating gene expression . This interaction leads to the suppression of inflammatory responses and the regulation of various metabolic processes.
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 9β,11β-epoxyhydrocortisone and related steroids.
Table 1: Key Properties of 9β,11β-Epoxyhydrocortisone and Analogous Compounds
| Compound Name | CAS | Molecular Formula | Molecular Weight | LogP | PSA (Ų) | Key Structural Features |
|---|---|---|---|---|---|---|
| 9β,11β-Epoxyhydrocortisone | 10072-97-6 | C₂₁H₂₈O₅ | 360.44 | 1.942 | 87.13 | 9,11-epoxide; pregn-4-ene; 17,21-diol |
| 9β,11β-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione | N/A | C₂₁H₂₆O₅ | 358.42 | N/A | N/A | 1,4-diene; 9,11-epoxide; 17,21-diol |
| Hydrocortisone | 50-23-7 | C₂₁H₃₀O₅ | 362.46 | ~1.5 | 94.83 | Pregn-4-ene; 11β,17α,21-triol |
| Prednisolone | 50-24-8 | C₂₁H₂₈O₅ | 358.44 | 1.62 | 94.83 | 1,4-diene; 11β,17α,21-triol |
Structural Comparisons
(a) 9β,11β-Epoxyhydrocortisone vs. Hydrocortisone
- Hydrocortisone (natural glucocorticoid) lacks the 9β,11β-epoxy group but retains hydroxyls at C11, C17, and C21. The epoxy substitution in 9β,11β-epoxyhydrocortisone reduces its biological activity, rendering it a metabolite or degradation product rather than an active drug .
- LogP Difference: The epoxy group increases lipophilicity (LogP 1.942 vs.
(b) 9β,11β-Epoxyhydrocortisone vs. 1,4-Diene Analogs
- The compound 9β,11β-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione () features a 1,4-diene system (double bonds at C1 and C4) instead of a single C4 double bond.
(c) Prednisolone
- Prednisolone shares the 1,4-diene structure but lacks the 9,11-epoxide. Its glucocorticoid potency is higher than hydrocortisone due to the conjugated diene system enhancing receptor binding .
Pharmacological and Industrial Relevance
Biological Activity
The compound A,21-Dihydroxy-9 is a derivative of pregnenolone that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular regulation. This article explores the synthesis, biological activity, and therapeutic implications of this compound, with a focus on its effects on melanoma cells and other relevant biological systems.
This compound is synthesized through a series of chemical reactions involving 7-dehydrocholesterol (7-DHC) as a precursor. The synthesis typically involves hydroxylation at the C-21 position, followed by photochemical transformations using UVB radiation. This process yields various analogs that exhibit distinct biological activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes multiple hydroxyl groups that contribute to its biological activity.
Antiproliferative Effects
Recent studies have demonstrated that this compound and its derivatives exhibit significant antiproliferative effects against human melanoma cells. Notably, these compounds have been shown to inhibit cell growth in a dose-dependent manner, with some derivatives displaying potency comparable to calcitriol (1,25-dihydroxyvitamin D3) .
In Vitro Studies
In vitro experiments revealed that this compound derivatives inhibited the colony formation of melanoma cells. The most potent derivatives were identified as 21(OH)pD and 21(OH)7DHP, which demonstrated selective inhibitory effects on both pigmented and non-pigmented melanoma cells .
| Compound | EC50 (μM) | Cell Type |
|---|---|---|
| 21(OH)pD | 10 | Pigmented Melanoma |
| 21(OH)7DHP | 15 | Non-Pigmented Melanoma |
| 21(OH)oxy-piT | 12 | Pigmented Melanoma |
The mechanism by which this compound exerts its effects appears to involve ligand-induced translocation of the vitamin D receptor into the nucleus. This pathway is similar to that activated by calcitriol, suggesting that this compound may function as a vitamin D analog .
Case Studies
Several case studies have illustrated the clinical relevance of compounds similar to this compound in treating malignancies. For instance, a case study involving patients with advanced melanoma highlighted the potential for these compounds to enhance existing treatment regimens .
Clinical Implications
Clinical applications of this compound derivatives may extend beyond melanoma treatment. Their ability to modulate cellular processes suggests potential use in other cancers and conditions characterized by dysregulated cell growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
